molecular formula C10H12O3 B14308531 2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole CAS No. 113439-61-5

2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole

Cat. No.: B14308531
CAS No.: 113439-61-5
M. Wt: 180.20 g/mol
InChI Key: CGURCMDLNRJZGM-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole is an organic compound with a molecular formula of C10H12O3 It is a derivative of benzodioxole, where an isopropoxy group is attached to the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole typically involves the reaction of benzodioxole with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: Halogenated or nitrated benzodioxole compounds.

Scientific Research Applications

2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole: The parent compound without the isopropoxy group.

    Methylenedioxybenzene: A structurally related compound with a methylenedioxy group.

    Isopropoxybenzene: A compound with an isopropoxy group attached to a benzene ring.

Uniqueness

2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the isopropoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

113439-61-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-propan-2-yloxy-1,3-benzodioxole

InChI

InChI=1S/C10H12O3/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7,10H,1-2H3

InChI Key

CGURCMDLNRJZGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1OC2=CC=CC=C2O1

Origin of Product

United States

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